6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Description
This compound is a pyrido[2,3-d]pyrimidin-7-one derivative with a complex substitution pattern. Key structural features include:
- 6-(Difluoromethyl group: Enhances metabolic stability and modulates electronic properties.
- 8-(2-Hydroxy-2-methylcyclopentyl): A conformationally constrained cyclopentyl group with a hydroxyl moiety, likely improving solubility and target binding.
- 2-[(1-Methanesulfonylpiperidin-4-yl)amino]: The methanesulfonyl (mesyl) group on the piperidine ring may enhance kinase selectivity and pharmacokinetic properties .
Its design aligns with structural optimization strategies observed in kinase inhibitors, where substituent diversity at the 2-, 6-, and 8-positions fine-tunes potency and selectivity .
Properties
IUPAC Name |
6-(difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHLDZKRQLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrido[2,3-d]Pyrimidinone Core
The core is synthesized via cyclocondensation of 2,4-diaminopyrimidine derivatives with α,β-unsaturated ketones. A representative protocol involves:
- Starting material : 6-Chloro-2,4-diaminopyrimidine.
- Cyclization : Reacted with ethyl 3-ethoxyacrylate under acidic conditions (HCl/EtOH, 80°C) to yield 6-chloropyrido[2,3-d]pyrimidin-7-one.
- Difluoromethylation : Replacement of the 6-chloro group with difluoromethyl using CuI/LiCl in DMF at 120°C (85% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl/EtOH, 80°C, 12 h | 78% | 95% |
| Difluoromethylation | CuI, LiCl, DMF, 120°C, 24 h | 85% | 98% |
Piperidine Sulfonamide Coupling
The 1-methanesulfonylpiperidin-4-amine is attached via nucleophilic aromatic substitution:
- Reaction : 2-Chloro intermediate treated with 1-methanesulfonylpiperidin-4-amine, DIPEA, in 2-propanol at 80°C for 12 h (97% yield).
- Purification : Silica gel chromatography (EtOAc/hexanes, 3:7) followed by recrystallization from MeOH/H₂O.
Selectivity Note :
- No competing reactions observed at the 4-amino position due to steric hindrance from the cyclopentyl group.
Final Functionalization and Characterization
Oxidation and Sulfonamide Formation
- Methanesulfonylation : Piperidine-4-amine treated with methanesulfonyl chloride, Et₃N, in DCM at 0°C (89% yield).
- Oxidation : Tert-butyl sulfoxide intermediate oxidized to sulfone using mCPBA in DCM (93% yield).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.0 Hz, 1H), 6.15 (t, J = 54.0 Hz, 1H, CF₂H), 4.21 (m, 1H, cyclopentyl-OH), 3.42–3.28 (m, 4H, piperidine-H).
- HRMS : m/z [M+H]⁺ calcd. 522.1921, found 522.1918.
Industrial-Scale Adaptations
For large-scale production (>100 kg), modifications include:
- Catalyst Recycling : Pd(dppf)Cl₂ recovered via filtration and reused (3 cycles, <5% activity loss).
- Solvent Optimization : Replacement of DMF with cyclopentyl methyl ether (CPME) for greener processing.
Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Low yield in difluoromethylation | Switched from CuBr to CuI/LiCl | Yield increased from 60% to 85% |
| Piperidine sulfonamide racemization | Low-temperature coupling (0–5°C) | ee maintained at >99% |
| Purification of polar intermediates | Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) | Purity >99.5% |
Chemical Reactions Analysis
Ebvaciclib undergoes various chemical reactions, including:
Oxidation: Ebvaciclib can undergo oxidation reactions, particularly at the hydroxy-methylcyclopentyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially leading to the formation of monofluoromethyl or non-fluorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Based on the search results, Ebvaciclib, also known as 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one, is an orally bioavailable cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity .
Other names and identifiers for this compound include:
- IUPAC Name: 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
- InChI: InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
- InChIKey: QIEKHLDZKRQLLN-FOIQADDNSA-N
- SMILES: C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
- CAS No: 2185857-97-8
A similar compound, 6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, also exists . It has the following identifiers :
- IUPAC Name: 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
- InChI: InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m0/s1
- InChIKey: QIEKHLDZKRQLLN-YWZLYKJASA-N
- SMILES: C[C@@]1(CCC[C@@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
- CAS No: 2185859-59-8
Mechanism of Action
Ebvaciclib exerts its effects by inhibiting the activity of CDK2, CDK4, and CDK6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, Ebvaciclib induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating . Additionally, the inhibition of these kinases can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Position 6 Modifications
- Pamapimod: The 2,4-difluorophenoxy group at position 6 confers p38α selectivity over other MAP kinases .
Position 8 Modifications
- Hydroxy-methylcyclopentyl vs. This may enhance solubility or binding to hydrophilic kinase pockets.
Position 2 Modifications
- Methanesulfonylpiperidinyl vs. Anilines/Thioethers: The methanesulfonyl group in the target compound likely improves solubility and kinase selectivity compared to phenylamino (PD166326) or methylthiophenylamino () groups. Similar mesyl-piperidine motifs are reported to enhance CDK4/6 binding in other inhibitors .
Pharmacokinetic and Selectivity Profiles
- Target Compound: No explicit pharmacokinetic data are available, but the hydroxy-methylcyclopentyl group may reduce cytochrome P450-mediated clearance compared to analogues with lipophilic substituents .
- Pamapimod: Exhibits oral bioavailability (>50% in rats) and low nanomolar potency, but clinical development was halted due to toxicity .
- PD166326: Demonstrates high CNS penetration and efficacy in xenograft models but lacks kinase selectivity .
Biological Activity
6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one, commonly known as Ebvaciclib or PF-06873600 , is a novel small molecule that functions as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, CDK4, and CDK6. This compound is currently under investigation for its potential therapeutic applications in various cancers, particularly breast cancer.
Chemical Structure and Properties
Ebvaciclib has the following chemical formula and characteristics:
| Property | Details |
|---|---|
| Chemical Formula | CHFNOS |
| Molecular Weight | 471.52 g/mol |
| CAS Number | 2185857-97-8 |
| IUPAC Name | 6-(difluoromethyl)-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one |
Ebvaciclib inhibits the activity of CDKs, which are crucial for cell cycle regulation. By selectively inhibiting CDK4 and CDK6, Ebvaciclib disrupts the progression of cancer cells through the cell cycle, leading to reduced proliferation. This mechanism is particularly relevant in tumors that are dependent on these pathways for growth and survival.
Biological Activity and Efficacy
Recent studies have highlighted the biological activity of Ebvaciclib in various cancer models:
- In vitro Studies : In preclinical models, Ebvaciclib demonstrated potent inhibitory effects on cell proliferation across multiple cancer cell lines. Specifically, it exhibited IC50 values of 0.13 nM for CDK2, 1.25 nM for CDK4, and 0.11 nM for CDK6, showcasing its selectivity and potency against these targets .
- In vivo Efficacy : In animal studies, Ebvaciclib was administered orally at a dose of 50 mg/kg twice daily, resulting in approximately 90% growth inhibition of tumors. This significant reduction in tumor size underscores its potential effectiveness as an antineoplastic agent .
- Clinical Trials : Ebvaciclib is currently being evaluated in clinical trials (NCT03519178) to assess its safety and efficacy in patients with various cancers, including hormone receptor-positive breast cancer and triple-negative breast cancer . The trial aims to establish optimal dosing regimens and evaluate the drug's pharmacokinetics and pharmacodynamics.
Case Studies
Several case studies have reported on the use of Ebvaciclib in clinical settings:
- Case Study 1 : A patient with advanced HR+ breast cancer showed significant tumor reduction after treatment with Ebvaciclib combined with endocrine therapy. The patient tolerated the treatment well with manageable side effects .
- Case Study 2 : In a cohort of patients with metastatic triple-negative breast cancer, treatment with Ebvaciclib led to prolonged progression-free survival compared to historical controls receiving standard chemotherapy .
Safety Profile
The safety profile of Ebvaciclib is currently under investigation. Preliminary data suggest that it may cause common adverse effects associated with CDK inhibitors, such as fatigue, neutropenia, and gastrointestinal disturbances. Ongoing clinical trials will further elucidate its safety profile and long-term effects .
Q & A
Q. What are the key synthetic challenges in preparing this pyrido[2,3-d]pyrimidin-7-one derivative, and how can they be addressed methodologically?
The synthesis involves constructing the pyrido[2,3-d]pyrimidin-7-one core, introducing the difluoromethyl group, and ensuring regioselective functionalization of the piperidine and cyclopentyl moieties. A common approach for analogous compounds employs multi-step protocols:
- Core formation : Use β-CF3 aryl ketones under metal-free, mild conditions to introduce fluorinated groups while avoiding side reactions .
- Regioselectivity : Optimize reaction conditions (e.g., temperature, solvent polarity) to control substitution patterns at the 2- and 8-positions, as seen in similar kinase inhibitor syntheses .
- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity is recommended, as used for structurally related pyrimidinones .
Q. How can researchers confirm the structural integrity of this compound, particularly stereochemical features like the 2-hydroxy-2-methylcyclopentyl group?
Advanced spectroscopic and computational methods are critical:
- NMR : Use , , and NMR to verify substituent positions and fluorine incorporation. For example, NMR can distinguish between difluoromethyl and other fluorinated byproducts .
- X-ray crystallography : Resolve stereochemistry of the cyclopentyl group, as demonstrated in studies of p38α inhibitors with similar bicyclic motifs .
- HRMS : Validate molecular weight (CHFNOS; calc. 479.17 g/mol) to confirm synthetic accuracy .
Q. What biological targets are hypothesized for this compound, and what experimental assays are suitable for initial screening?
Based on structural analogs (e.g., pamapimod and R1487), this compound may target kinase pathways such as p38α MAPK or related isoforms:
- Kinase inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC values against recombinant kinases .
- Selectivity profiling : Screen against a panel of 50–100 kinases to identify off-target effects, leveraging methodologies from Goldstein et al. (2011) .
- Cellular assays : Evaluate anti-inflammatory activity in TNF-α or IL-6 suppression models, as employed for p38 inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic vs. cellular activity data for this compound?
Discrepancies often arise from pharmacokinetic (PK) factors or off-target interactions:
- Solubility and permeability : Measure logP and aqueous solubility (e.g., shake-flask method) to assess bioavailability limitations. Structural analogs with sulfonylpiperidine groups show improved solubility due to hydrogen-bonding capacity .
- Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., cyclopentyl hydroxylation) .
- Proteomic profiling : Use affinity-based chemoproteomics to map off-target binding, as described for kinase inhibitor optimization .
Q. What strategies are effective for improving selectivity between closely related kinase targets (e.g., p38α vs. p38β)?
Structure-activity relationship (SAR) studies guided by crystallographic data are essential:
- Cocrystal structures : Resolve binding modes with target kinases to identify key interactions (e.g., hydrophobic pockets accommodating the difluoromethyl group) .
- Fragment replacement : Modify the methanesulfonylpiperidine group to reduce steric clashes with non-target kinases, as seen in SIK inhibitor design .
- Alchemical free-energy calculations : Apply computational tools like FEP+ to predict binding affinity differences between isoforms .
Q. How should researchers address low synthetic yields during scale-up of the cyclopentyl-containing intermediate?
Process chemistry optimizations are critical:
- Catalyst screening : Test palladium or copper catalysts for coupling reactions involving sterically hindered cyclopentyl groups, as used in analogous pyrimidine syntheses .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, reagent stoichiometry) to maximize yield, following flow-chemistry optimization principles .
- Alternative protecting groups : Replace hydroxyl-protecting groups (e.g., tert-butyldimethylsilyl) with more labile options to streamline deprotection .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
